2-[Benzyl(methyl)amino]ethanol;hydrobromide
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Overview
Description
2-[Benzyl(methyl)amino]ethanol;hydrobromide is an organic compound with the molecular formula C10H15NO·HBr. It is a derivative of ethanol where the hydroxyl group is substituted with a benzyl(methyl)amino group. This compound is known for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]ethanol;hydrobromide typically involves the reaction of benzylamine with ethylene oxide in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} ]
The resulting product, 2-[Benzyl(methyl)amino]ethanol, is then treated with hydrobromic acid to form the hydrobromide salt: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} \cdot \text{HBr} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]ethanol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of benzyl(methyl)aminoacetaldehyde or benzyl(methyl)aminoacetone.
Reduction: Formation of benzyl(methyl)amine.
Substitution: Formation of benzyl(methyl)aminoethyl halides.
Scientific Research Applications
2-[Benzyl(methyl)amino]ethanol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]ethanol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the methyl group.
N-Benzylethanolamine: Another similar compound with a slightly different substitution pattern.
N-Methyl-N-benzylethanolamine: Similar structure with a different substitution on the nitrogen atom.
Uniqueness
2-[Benzyl(methyl)amino]ethanol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the amino moiety can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
63557-12-0 |
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Molecular Formula |
C10H16BrNO |
Molecular Weight |
246.14 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]ethanol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-11(7-8-12)9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H |
InChI Key |
KGVBPJJZZXBFNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1.Br |
Origin of Product |
United States |
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